Methyl 3-bromo-4-chloro-1H-pyrrole-2-carboxylate
Description
Methyl 3-bromo-4-chloro-1H-pyrrole-2-carboxylate is a halogenated pyrrole derivative featuring a methyl ester group at the 2-position, with bromo and chloro substituents at the 3- and 4-positions, respectively. Pyrrole derivatives are critical in medicinal and materials chemistry due to their electronic properties and bioactivity.
Properties
Molecular Formula |
C6H5BrClNO2 |
|---|---|
Molecular Weight |
238.46 g/mol |
IUPAC Name |
methyl 3-bromo-4-chloro-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C6H5BrClNO2/c1-11-6(10)5-4(7)3(8)2-9-5/h2,9H,1H3 |
InChI Key |
XWJZZENKYNDUPE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CN1)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-chloro-1H-pyrrole-2-carboxylate typically involves the bromination and chlorination of pyrrole derivatives. One common method includes the reaction of 3-bromo-4-chloropyrrole with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-chloro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the pyrrole ring.
Scientific Research Applications
Methyl 3-bromo-4-chloro-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a building block for bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-chloro-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Data Tables for Comparative Analysis
Table 1: Physical Properties of Selected Pyrrole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
